molecular formula C15H21N3O4 B12755118 4-(2-Hydroxy-3-(4-morpholinyl)propyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one CAS No. 86267-17-6

4-(2-Hydroxy-3-(4-morpholinyl)propyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one

Cat. No.: B12755118
CAS No.: 86267-17-6
M. Wt: 307.34 g/mol
InChI Key: JTFBJGNRBIEOSN-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-3-(4-morpholinyl)propyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrido-oxazinone core with a morpholine substituent, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-3-(4-morpholinyl)propyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido-oxazinone core, followed by the introduction of the morpholine substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-3-(4-morpholinyl)propyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Various substituents can be introduced at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-Hydroxy-3-(4-morpholinyl)propyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-3-(4-morpholinyl)propyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxy-3-(4-morpholinyl)propyl)-4H-furo(3,2-b)pyrrole-5-carboxylate
  • 4-(2-Hydroxy-3-(4-morpholinyl)propyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one derivatives

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrido-oxazinone core with a morpholine substituent sets it apart from other similar compounds, making it a valuable subject for further research and development.

Properties

CAS No.

86267-17-6

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

4-(2-hydroxy-3-morpholin-4-ylpropyl)-2-methylpyrido[3,2-b][1,4]oxazin-3-one

InChI

InChI=1S/C15H21N3O4/c1-11-15(20)18(14-13(22-11)3-2-4-16-14)10-12(19)9-17-5-7-21-8-6-17/h2-4,11-12,19H,5-10H2,1H3

InChI Key

JTFBJGNRBIEOSN-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC=N2)CC(CN3CCOCC3)O

Origin of Product

United States

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